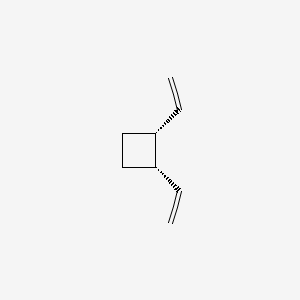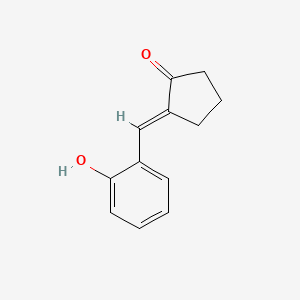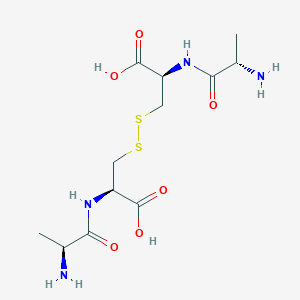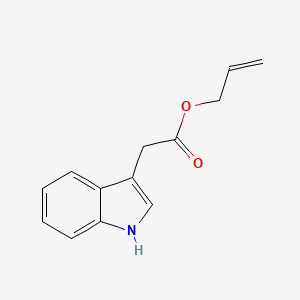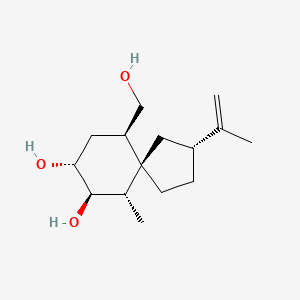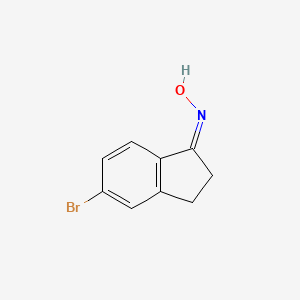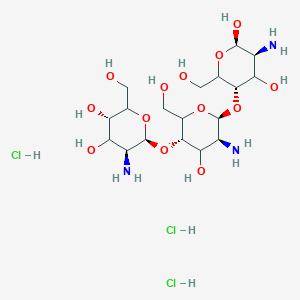
Mogroside VI
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mogroside VI is a glycoside compound derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. This compound belongs to the cucurbitane-type triterpene glycosides and is known for its intense sweetness, which is significantly higher than that of sucrose. This compound is one of the minor mogrosides found in monk fruit, contributing to its sweet taste and potential health benefits .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of mogrosides, including Mogroside VI, involves complex glycosylation processes. The primary method includes the biotransformation of mogrol, the aglycone form, through enzymatic glycosylation. This process typically involves the use of glycosyltransferases to attach glucose units to mogrol .
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation techniques. Engineered host cells, such as yeast or bacteria, are used to produce mogrol glycosides at high purity and yield. This method is advantageous due to its scalability and efficiency in producing large quantities of mogrosides .
化学反応の分析
Types of Reactions: Mogroside VI undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the glucose units.
Reduction: Reduction reactions can alter the glycosidic bonds.
Substitution: Substitution reactions can replace specific functional groups on the mogrol backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions include modified mogrosides with altered sweetness and potential therapeutic properties .
科学的研究の応用
Mogroside VI has a wide range of applications in scientific research:
Chemistry: It is studied for its potential as a natural sweetener and its stability under various conditions.
Biology: Research focuses on its antioxidant and anti-inflammatory properties.
Industry: It is used in the food industry as a non-caloric sweetener and flavor enhancer.
作用機序
Mogroside VI exerts its effects primarily through its interaction with various molecular targets and pathways:
Antioxidant Activity: It reduces oxidative stress by scavenging reactive oxygen species.
Anti-inflammatory Effects: this compound modulates inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Neuroprotection: It protects neuronal cells by stabilizing mitochondrial function and reducing apoptosis. .
類似化合物との比較
Mogroside VI is compared with other mogrosides, such as Mogroside V and Mogroside III:
Mogroside V: The most abundant mogroside in monk fruit, known for its intense sweetness.
Mogroside III: Another minor mogroside with similar sweetening properties but different glycosylation patterns.
Uniqueness: this compound is unique due to its specific glycosylation pattern, which contributes to its distinct sweetness and potential health benefits. It is also less abundant compared to Mogroside V, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
189307-15-1 |
|---|---|
分子式 |
C66H112O34 |
分子量 |
1449.6 g/mol |
IUPAC名 |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C66H112O34/c1-24(9-13-37(63(4,5)88)98-61-55(100-59-53(87)47(81)41(75)31(21-70)94-59)49(83)43(77)33(96-61)23-90-57-51(85)45(79)39(73)29(19-68)92-57)25-15-16-64(6)34-12-10-26-27(66(34,8)35(71)17-65(25,64)7)11-14-36(62(26,2)3)97-60-54(99-58-52(86)46(80)40(74)30(20-69)93-58)48(82)42(76)32(95-60)22-89-56-50(84)44(78)38(72)28(18-67)91-56/h10,24-25,27-61,67-88H,9,11-23H2,1-8H3/t24-,25-,27-,28-,29-,30-,31-,32-,33-,34+,35-,36+,37-,38-,39-,40-,41-,42-,43-,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58+,59+,60+,61+,64+,65-,66+/m1/s1 |
InChIキー |
LTDANPHZAHSOBN-ISABJOOBSA-N |
異性体SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)O)C)C |
正規SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


